An In-depth Technical Guide to 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid, a fluorinated heterocyclic compound with potential applications in drug discovery and development. Due to the limited availability of specific literature on this molecule, this guide synthesizes information from analogous structures and established chemical principles to offer a robust starting point for researchers. We will delve into its chemical structure, propose a plausible synthetic route, predict its spectroscopic characteristics, and discuss its potential as a valuable building block in medicinal chemistry.
Introduction: The Significance of Fluorinated Pyrazole Scaffolds
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a prominent feature in numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design.[4][5] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.[6][7] The combination of a pyrazole moiety and an α-fluoroacetic acid side chain in 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid (CAS Number: 1536670-72-0) presents a molecule of significant interest for the development of novel therapeutics.
Chemical Structure and Properties
The chemical structure of 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid consists of a pyrazole ring attached via a nitrogen atom to an acetic acid backbone, with a fluorine atom at the α-position to the carboxyl group.
Molecular Formula: C₅H₅FN₂O₂
Key Structural Features:
-
Pyrazole Ring: A planar, aromatic heterocycle that can act as both a hydrogen bond donor and acceptor. Its electronic nature can be tuned by substituents.
-
α-Fluoro Carboxylic Acid: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect, which is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog. This modification can also impact the molecule's lipophilicity and its interactions with biological targets.
A table summarizing the predicted physicochemical properties is presented below.
| Property | Predicted Value | Source |
| Molecular Weight | 144.09 g/mol | Calculated |
| pKa | Lower than non-fluorinated analog (estimated ~2-3) | Inferred from similar compounds |
| LogP | 0.5 - 1.5 (estimated) | Inferred from similar compounds |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate
-
To a solution of pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-(1H-pyrazol-1-yl)acetate.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between pyrazole and ethyl bromoacetate. Potassium carbonate acts as a mild base to deprotonate the pyrazole, activating it as a nucleophile.
Step 2: Synthesis of Ethyl 2-fluoro-2-(1H-pyrazol-1-yl)acetate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve ethyl 2-(1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, (1.2 eq) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain ethyl 2-fluoro-2-(1H-pyrazol-1-yl)acetate.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial for the regioselective deprotonation at the α-carbon to form the corresponding enolate. Electrophilic fluorinating agents are then used to introduce the fluorine atom.
Step 3: Hydrolysis to 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid
-
Dissolve the ethyl 2-fluoro-2-(1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the final product, 2-fluoro-2-(1H-pyrazol-1-yl)acetic acid.
Predicted Spectroscopic Data
A comprehensive spectroscopic analysis is essential for the structural confirmation of the synthesized compound. Based on the known spectral data of similar pyrazole derivatives and α-fluoro acids, the following characteristics are predicted.[8]
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | Doublet | 1H | Pyrazole H-5 |
| ~7.5 - 7.7 | Doublet | 1H | Pyrazole H-3 |
| ~6.4 - 6.6 | Triplet | 1H | Pyrazole H-4 |
| ~6.0 - 6.5 | Doublet | 1H | α-CH (with coupling to F) |
| ~10.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carboxylic acid C=O |
| ~140 - 145 | Pyrazole C-5 |
| ~130 - 135 | Pyrazole C-3 |
| ~105 - 110 | Pyrazole C-4 |
| ~85 - 95 (doublet) | α-CF (with large ¹JCF coupling) |
FT-IR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Assignment |
| ~2500 - 3300 | O-H stretch (broad, carboxylic acid) |
| ~1700 - 1730 | C=O stretch (carboxylic acid) |
| ~1050 - 1150 | C-F stretch |
Mass Spectrometry (MS)
The expected molecular ion peak [M+H]⁺ in high-resolution mass spectrometry would be approximately m/z 145.0357, corresponding to the molecular formula C₅H₆FN₂O₂⁺.
Potential Applications in Drug Discovery
Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The incorporation of an α-fluoroacetic acid moiety can further enhance the therapeutic potential of these molecules.
